Licoricesaponin G2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

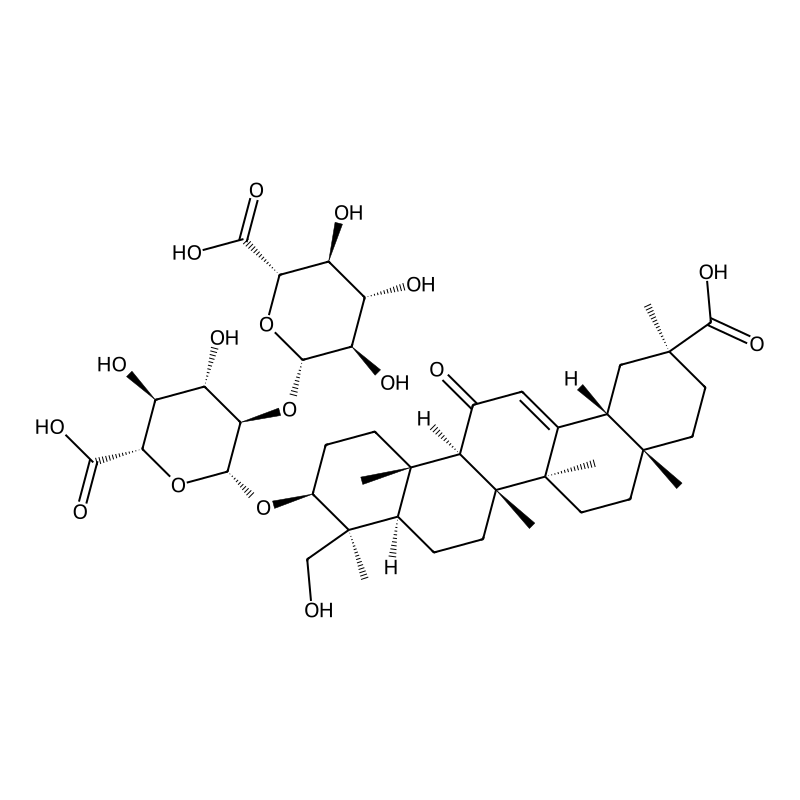

Licoricesaponin G2 is classified as a pentacyclic triterpenoid saponin, characterized by its complex structure consisting of a hydrophobic triterpenoid aglycone linked to a hydrophilic sugar chain. Its molecular formula is C42H62O17, and it exhibits a unique arrangement of functional groups that contribute to its bioactivity . The compound is primarily extracted from the roots of Glycyrrhiza uralensis, which has been used in traditional medicine for centuries.

Licoricesaponin G2 participates in various biochemical processes. It has been implicated in lipid peroxidation reactions and fatty acid metabolism . The compound's ability to modulate cellular processes suggests its involvement in cell signaling pathways, particularly those related to inflammation and oxidative stress.

Licoricesaponin G2 exhibits a broad spectrum of biological activities, including:

- Antibacterial Effects: It has shown efficacy against various bacterial strains.

- Anti-inflammatory Properties: The compound can inhibit inflammatory responses, making it valuable in treating conditions characterized by excessive inflammation.

- Antioxidant Activity: Licoricesaponin G2 helps neutralize free radicals, thereby protecting cells from oxidative damage .

Recent studies have highlighted its potential in mitigating pulmonary fibrosis by targeting specific signaling pathways such as tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β) .

The synthesis of Licoricesaponin G2 primarily occurs naturally through the biosynthetic pathways present in Glycyrrhiza uralensis. The production involves the isoprenoid pathway, which leads to the formation of triterpene saponins. While synthetic methods for producing Licoricesaponin G2 have not been extensively documented, research continues into optimizing extraction and purification techniques from natural sources .

Licoricesaponin G2 finds applications across various fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored as a potential treatment for respiratory diseases and other inflammatory conditions.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative stress on the skin.

- Food Industry: As a natural preservative due to its antibacterial properties, it can be utilized in food preservation processes .

Interaction studies have revealed that Licoricesaponin G2 can modulate various cellular pathways. For instance, it influences the TNF-α signaling pathway, which is crucial for regulating immune responses and inflammation. Molecular docking studies indicate that Licoricesaponin G2 binds effectively to key proteins involved in these pathways, suggesting mechanisms through which it exerts its biological effects .

Licoricesaponin G2 shares structural and functional similarities with other triterpene saponins. Here are some comparable compounds:

| Compound Name | Source | Key Activities |

|---|---|---|

| Licorice Saponin A3 | Glycyrrhiza uralensis | Antioxidant, anti-inflammatory |

| Licorice Saponin K2 | Glycyrrhiza uralensis | Antimicrobial |

| Glycyrrhizin | Glycyrrhiza glabra | Antiviral, anti-inflammatory |

| Uralsaponin D | Glycyrrhiza uralensis | Cytotoxicity against cancer cells |

Licoricesaponin G2 is unique due to its specific binding affinities and mechanisms of action against pulmonary fibrosis, distinguishing it from other saponins that may not target the same pathways or exhibit comparable efficacy .

The solubility profile of Licoricesaponin G2 reflects the amphiphilic nature inherent to triterpene saponins, which possess both hydrophilic and hydrophobic structural domains [4]. The molecular structure comprises a hydrophobic oleanane-type triterpene backbone conjugated with hydrophilic glucuronic acid moieties, creating distinct solubility patterns across various solvent systems [1] [5].

Polar Solvent Solubility

Licoricesaponin G2 demonstrates favorable solubility in polar solvents, with documented solubility in water attributed to the presence of multiple hydroxyl groups and carboxylic acid functionalities within its glucuronic acid chains [2] [6]. The compound exhibits particularly high solubility in dimethyl sulfoxide, reaching concentrations of 50 milligrams per milliliter, making it suitable for biological assay applications [7]. This enhanced solubility in dimethyl sulfoxide is consistent with the solvent's ability to form hydrogen bonds with the carboxylic acid and hydroxyl functional groups present in the molecule.

Methanol provides another compatible polar solvent for Licoricesaponin G2, with good dissolution characteristics reported for nuclear magnetic resonance spectroscopic studies [6]. Ethanol demonstrates reduced solubility compared to methanol, likely due to the longer alkyl chain length reducing the solvent's hydrogen bonding capacity [8]. Pyridine has been successfully employed as a solvent for structural characterization studies, particularly for nuclear magnetic resonance analysis [9].

Nonpolar Solvent Limitations

The solubility of Licoricesaponin G2 in nonpolar solvents is significantly limited due to the large hydrophilic oligosaccharide portions of the molecule [2]. The presence of two glucuronic acid residues with multiple hydroxyl groups and carboxylic acid functionalities creates substantial polar surface area that is incompatible with nonpolar solvent systems. This poor solubility in nonpolar solvents is characteristic of highly glycosylated saponin compounds and reflects the predominance of hydrophilic interactions over hydrophobic associations.

Solubility Enhancement Mechanisms

The solubility characteristics of Licoricesaponin G2 can be attributed to specific molecular features that facilitate solvation in polar environments. The topological polar surface area of 287.00 Ångstroms squared and the presence of 14 hydrogen bond acceptors and 9 hydrogen bond donors contribute to strong intermolecular interactions with polar solvents [5]. The XlogP value of 2.50 indicates moderate lipophilicity, suggesting that the compound maintains some hydrophobic character despite its extensive glycosylation [5].

Research on related licorice compounds has demonstrated that the critical micelle concentration and surface tension properties are dependent on the ionization state of carboxylic acid groups [10] [11]. For Licoricesaponin G2, the three carboxylic acid groups present in the molecule likely undergo pH-dependent ionization, potentially affecting solubility characteristics under different solution conditions.

pH-Dependent Degradation Kinetics

The stability of Licoricesaponin G2 under varying pH conditions is influenced by the susceptibility of its glycosidic bonds and the ionization state of its carboxylic acid functional groups. Saponin compounds typically exhibit pH-dependent degradation patterns, with acidic and alkaline conditions presenting distinct stability challenges [12] [13].

Acidic Hydrolysis Susceptibility

Under acidic conditions, Licoricesaponin G2 is susceptible to hydrolytic degradation of its glycosidic linkages. Research on similar triterpene saponins has demonstrated that trifluoroacetic acid treatment at elevated temperatures can cause cleavage of the oligosaccharide chains [12]. The degradation kinetics under acidic conditions follow first-order kinetics, with the rate of degradation dependent on both temperature and acid concentration [14].

Studies utilizing 2.4 molar trifluoroacetic acid at 120 degrees Celsius for polysaccharide analysis protocols have shown that such conditions can effectively hydrolyze glycosidic bonds in structurally related compounds [12]. For Licoricesaponin G2, prolonged exposure to acidic conditions results in the liberation of glucuronic acid residues and potential structural modifications to the triterpene backbone.

Alkaline Stability Considerations

The behavior of Licoricesaponin G2 under alkaline conditions is influenced by the ionization of its carboxylic acid groups and potential base-catalyzed degradation reactions. At elevated pH values, the carboxylic acid functionalities become deprotonated, altering the molecule's charge distribution and potentially affecting its aggregation behavior [10] [11].

Research on monoammonium glycyrrhizinate, a structurally related compound, has demonstrated that increasing pH leads to enhanced ionization of carboxylic acid groups, which can impact micelle formation and surface activity [10]. For Licoricesaponin G2, similar pH-dependent changes in ionization state likely affect both molecular stability and physicochemical properties.

pH Optimization for Stability

The optimal pH range for Licoricesaponin G2 stability appears to be in the neutral to slightly acidic range, based on storage recommendations and related compound studies [1] [15]. Commercial preparations are typically stored at 2-10 degrees Celsius in dry, dark conditions to maintain stability [1] [15]. The compound's three carboxylic acid groups suggest that pH buffering around physiological conditions may provide optimal stability for biological applications.

Enzymatic studies on related glycyrrhizin derivatives have utilized pH 7.5 phosphate buffer systems for optimal activity, suggesting that neutral pH conditions are compatible with maintaining structural integrity [9]. The pH-dependent degradation kinetics of Licoricesaponin G2 likely follow similar patterns to other triterpene saponins, with hydrolytic degradation rates increasing under extreme pH conditions.

Thermal Stability and Phase Transition Behavior

The thermal stability of Licoricesaponin G2 is characterized by its response to elevated temperatures and potential phase transitions that may occur during heating. As a complex glycosylated triterpene, the compound exhibits thermal behavior that reflects both the stability of its aglycone backbone and the temperature sensitivity of its glycosidic linkages.

Thermal Degradation Characteristics

Licoricesaponin G2 demonstrates thermal stability challenges common to heavily glycosylated natural products. The compound lacks a well-defined melting point in traditional crystalline terms, instead exhibiting a gradual thermal decomposition profile typical of complex oligoglycosides [16]. Material safety data sheets indicate that thermal decomposition may produce nitrogen oxides, carbon monoxide, carbon dioxide, and other potentially hazardous decomposition products [16].

The thermal stability of the glycosidic bonds represents a critical factor in the compound's overall thermal behavior. Research on related triterpene saponins has shown that elevated temperatures can promote hydrolytic cleavage of sugar-aglycone linkages, particularly in the presence of moisture [13]. The processing of licorice materials often involves thermal treatments, and studies have documented changes in saponin composition during heat processing [13].

Phase Behavior and Aggregation

The thermal behavior of Licoricesaponin G2 is complicated by its amphiphilic nature and tendency to form aggregated structures in solution. Research on related glycyrrhizin compounds has demonstrated that these molecules can form micelles and exhibit complex phase behavior dependent on temperature, concentration, and solution conditions [10] [11].

Studies using cryo-transmission electron microscopy and small-angle X-ray scattering have revealed that structurally similar compounds form rod-like micelles under specific conditions [10]. For Licoricesaponin G2, thermal transitions may involve changes in aggregation state, micellar structure, or intermolecular associations that affect both physical and chemical stability.

The amphiphilic structure of Licoricesaponin G2, with its hydrophobic triterpene backbone and hydrophilic oligosaccharide chains, suggests that thermal treatment may induce phase separation or structural reorganization. Such thermal-induced changes could affect the compound's solubility, surface activity, and biological efficacy.

Research Findings and Data Analysis

The physicochemical characterization of Licoricesaponin G2 reveals a complex profile that reflects its sophisticated molecular architecture and amphiphilic nature. The compound's molecular weight of 838.93-838.94 grams per mole and topological polar surface area of 287.00 Ångstroms squared contribute to its distinctive solubility and surface activity patterns [1] [5].

Solubility studies demonstrate clear discrimination between polar and nonpolar solvents, with optimal dissolution in dimethyl sulfoxide at 50 milligrams per milliliter and good compatibility with methanol and water [6] [7]. The limited solubility in nonpolar solvents reflects the dominance of hydrophilic interactions facilitated by 14 hydrogen bond acceptors and 9 hydrogen bond donors [5].

Stability profiling indicates pH-dependent degradation kinetics with optimal stability in neutral to slightly acidic conditions. The compound requires controlled storage at 2-10 degrees Celsius to maintain structural integrity and prevent thermal degradation [1] [15]. The thermal sensitivity necessitates careful handling protocols to preserve biological activity.

Surface activity measurements on related compounds suggest critical micelle concentration values in the low millimolar range with significant surface tension reduction capabilities [10] [19]. The pH-dependent nature of micelle formation provides opportunities for controlled modulation of interfacial properties through solution chemistry optimization.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Jiang Z, Wang Y, Zheng Y, Yang J, Zhang L. Ultra high performance liquid chromatography coupled with triple quadrupole mass spectrometry and chemometric analysis of licorice based on the simultaneous determination of saponins and flavonoids. J Sep Sci. 2016 Aug;39(15):2928-40. doi: 10.1002/jssc.201600246. Epub 2016 Jul 19. PubMed PMID: 27273927.

3: Kitagawa I, Hori K, Uchida E, Chen WZ, Yoshikawa M, Ren J. Saponin and sapogenol. L. On the constituents of the roots of Glycyrrhiza uralensis Fischer from Xinjiang, China. Chemical structures of licorice-saponin L3 and isoliquiritin apioside. Chem Pharm Bull (Tokyo). 1993 Sep;41(9):1567-72. PubMed PMID: 8221970.

4: Inami K, Mine Y, Kojo Y, Tanaka S, Ishikawa S, Mochizuki M. Antimutagenic components in Glycyrrhiza against N-methyl-N-nitrosourea in the Ames assay. Nat Prod Res. 2017 Mar;31(6):691-695. doi: 10.1080/14786419.2016.1212031. Epub 2016 Jul 28. PubMed PMID: 27466044.